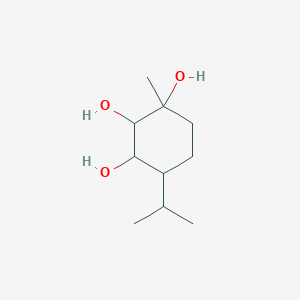![molecular formula C9H11N5O2 B7574541 2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
2-[(9-Ethylpurin-6-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(9-Ethylpurin-6-yl)amino]acetic acid, also known as 6-Ethyl-2-(9H-purin-6-ylamino)acetic acid (EPA), is a purine derivative that has gained considerable attention due to its potential therapeutic applications. EPA is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides.
作用机制
EPA exerts its pharmacological effects through the inhibition of IMPDH, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, EPA reduces the intracellular levels of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms underlying its antiproliferative effects. Moreover, EPA has been found to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. Additionally, EPA has been shown to inhibit the activity of viral polymerases, thereby preventing viral replication. Furthermore, EPA has been found to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the major advantages of EPA is its potent and selective inhibition of IMPDH, which makes it a promising candidate for the development of new therapeutics. Moreover, EPA has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for preclinical studies. However, one of the limitations of EPA is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on EPA. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its antiproliferative and antiviral effects. Secondly, the development of more potent and selective IMPDH inhibitors based on the structure of EPA may lead to the discovery of new therapeutics for cancer and viral infections. Thirdly, the use of EPA in combination with other chemotherapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of EPA with improved solubility and bioavailability may enhance its pharmacokinetic properties and clinical utility.
合成方法
EPA can be synthesized through a multi-step process starting from 6-chloropurine. The first step involves the reaction of 6-chloropurine with ethyl glycinate hydrochloride to form 6-ethylpurine-2,8-dione. This intermediate is then reacted with ammonia to obtain 2-(9-ethylpurin-6-yl)hydrazinecarboxamide. Finally, the reaction of this intermediate with chloroacetic acid yields EPA.
科学研究应用
EPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. EPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EPA has been found to inhibit the replication of several viruses, including human cytomegalovirus and hepatitis C virus. Additionally, EPA has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
属性
IUPAC Name |
2-[(9-ethylpurin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-14-5-13-7-8(10-3-6(15)16)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H,15,16)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPYERWQCWNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-Ethylpurin-6-yl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
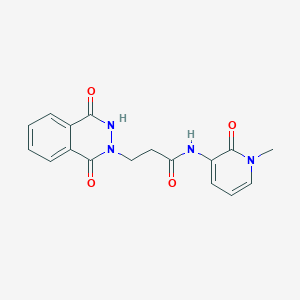
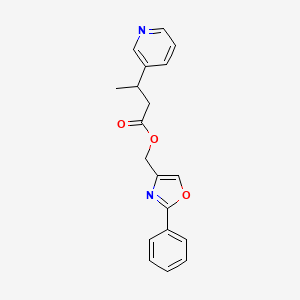
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

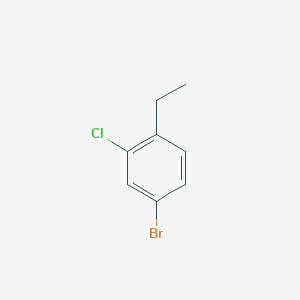
![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
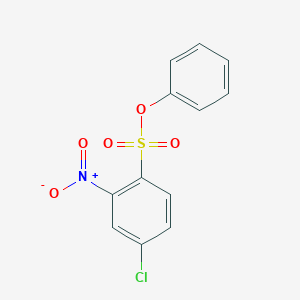
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
